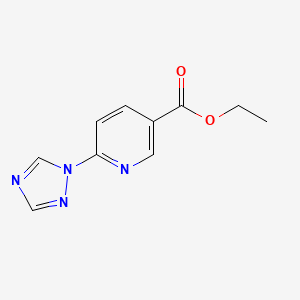

ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Description

Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate (CAS: 400079-10-9) is a heterocyclic compound featuring a pyridine core substituted at the 6-position with a 1,2,4-triazole ring and an ethyl ester group at the 3-position. Its molecular formula is C₁₀H₁₀N₄O₂, with a molecular weight of 230.22 g/mol. The compound is structurally notable for its dual functionality: the triazole moiety contributes to hydrogen bonding and π-π stacking interactions, while the ester group enhances solubility and metabolic stability .

Synonyms for this compound include 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate and AC1NRC8K, among others . The InChIKey (SMZLRUIMHUOFKQ-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Properties

IUPAC Name |

ethyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-4-9(12-5-8)14-7-11-6-13-14/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQVEQQZDLZCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves the reaction of ethyl nicotinate with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution at the 6-position of the nicotinate ring . The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the nicotinate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a heterocyclic compound featuring a triazole ring linked to a nicotinic acid moiety, represented by the molecular formula C₁₀H₁₀N₄O₂. It has gained interest in medicinal chemistry for its potential biological activities.

Scientific Research Applications

This compound is a building block in synthesizing more complex molecules, and it is particularly useful in creating new materials and catalysts. Research has explored its potential as a pharmacophore in novel drug design, especially for drugs targeting specific enzymes or receptors. The compound has also been studied for its potential biological activities, such as antimicrobial and anticancer properties. Additionally, it is used in developing specialty chemicals and advanced materials with specific properties.

Preparation Methods

The synthesis of this compound typically involves reacting ethyl nicotinate with 1H-1,2,4-triazole under specific conditions. A common method includes using a base, such as sodium hydride or potassium carbonate, to deprotonate the triazole, followed by nucleophilic substitution at the 6-position of the nicotinate ring. Industrial production optimizes yield and purity through controlled reaction conditions and purification steps.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

- Oxidation: It can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can lead to reduced triazole derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

- Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the nicotinate moiety. Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

The products of these reactions depend on the specific reagents and conditions used.

The compound's biological activity is attributed to its interaction with specific molecular targets:

- Antifungal Activity: It inhibits ergosterol biosynthesis by targeting cytochrome P450 enzymes (CYP51), which are crucial for fungal cell membrane integrity. This inhibition disrupts fungal growth.

- Anticancer Properties: Preliminary studies suggest it may induce apoptosis in cancer cells through the activation of specific signaling pathways, likely mediated by the triazole ring's ability to interact with various cellular targets.

Mechanism of Action

The mechanism of action of ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity . For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate belongs to a broader class of triazole-substituted nicotinic acid derivatives. Below is a detailed comparison with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Key Findings :

Ester Group Modifications :

- Replacing the ethyl ester with a 2-ethoxyethyl group (e.g., 2-ethoxythis compound) improves aqueous solubility due to the ether-oxygen’s polarity. This variant is favored in agrochemical formulations requiring foliar absorption .

- Ethyl esters, however, are more metabolically labile, making them suitable prodrug candidates in medicinal chemistry .

Triazole Substitutions :

- Methylation at the 3-position of the triazole ring (e.g., ethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate) increases lipophilicity, enhancing blood-brain barrier penetration in CNS-targeting drug candidates .

- 5-Methyl derivatives exhibit stronger antifungal activity, likely due to improved steric compatibility with fungal cytochrome P450 enzymes .

Bioactivity Profiles :

- The parent compound (this compound) demonstrates moderate inhibitory activity against protein kinases (IC₅₀ ~5–10 μM), whereas methylated triazole analogs show improved potency (IC₅₀ ~1–3 μM) .

- 2-Ethoxyethyl derivatives are less bioactive in mammalian systems but effective as plant growth regulators, suggesting substituent-dependent target specificity .

Biological Activity

Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₀N₄O₂ and features a triazole ring linked to a nicotinic acid moiety. This unique combination enhances its pharmacological profile compared to other compounds. The presence of the triazole group is particularly significant as it is associated with various biological activities, including antifungal and antibacterial properties .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antifungal Activity : The compound inhibits ergosterol biosynthesis by targeting cytochrome P450 enzymes (CYP51), which are crucial for fungal cell membrane integrity. This inhibition leads to an accumulation of toxic sterols and ultimately disrupts fungal growth .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This effect is likely mediated by the triazole ring's ability to interact with various cellular targets .

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. In vitro assays have demonstrated its effectiveness against various fungal strains. The compound's mechanism involves the inhibition of ergosterol synthesis, essential for maintaining fungal cell membrane structure.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties by inducing apoptosis in specific cancer cell lines. The precise molecular mechanisms are still under investigation but are thought to involve the modulation of apoptotic pathways.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antifungal Efficacy : A study reported that the compound demonstrated potent antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

- Cell Proliferation Inhibition : In vitro assays showed that this compound inhibited the proliferation of hepatic stellate cells (HSC-T6), indicating potential applications in treating liver fibrosis .

- Collagen Expression Suppression : The compound was effective in reducing collagen type I alpha 1 (COL1A1) protein expression in cultured cells, suggesting its role in anti-fibrotic therapy .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, triazole derivatives are often introduced using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Reaction optimization involves adjusting temperature (e.g., 80–120°C), solvent polarity (DMF or DMSO), and catalysts (e.g., Pd(PPh₃)₄ for coupling). Monitoring via TLC or HPLC ensures intermediate purity. Post-synthesis, crystallization from ethanol/water mixtures enhances purity .

Q. How is the structural characterization of this compound validated in academic research?

- Methodology : X-ray crystallography is the gold standard for confirming molecular geometry. Programs like SHELXL (part of the SHELX suite) refine crystallographic data to resolve bond lengths, angles, and torsion angles . Complementary techniques include:

- Mass spectrometry (MS) : ESI-MS or EI-MS to verify molecular weight (e.g., m/z = 406.1 [M+H]⁺ observed in analogous triazole derivatives) .

- NMR spectroscopy : ¹H/¹³C NMR to assign proton environments (e.g., triazole protons at δ 8.5–9.0 ppm) .

Q. What analytical methods are critical for assessing purity and stability?

- Methodology :

- HPLC : Gradient elution (e.g., acetonitrile/water with 0.1% TFA) monitors purity (≥98% required for pharmacological studies). Retention time (RT) consistency (e.g., RT = 6.06 min in gradient C) ensures batch reproducibility .

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >200°C for similar triazole esters) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodology : Discrepancies (e.g., unexpected tautomeric forms in NMR vs. X-ray) require multi-technique validation:

- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant tautomers.

- Variable-temperature NMR : Detect dynamic equilibria (e.g., triazole ring flipping) that may explain spectral anomalies .

Q. What strategies are employed to investigate the compound’s bioactivity, such as enzyme inhibition?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., fungal CYP51 for antifungal studies). Focus on triazole-metal coordination and nicotinate π-stacking .

- Kinetic assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADPH depletion in cytochrome P450 inhibition). Validate with dose-response curves and Hill coefficient analysis .

Q. How can unexpected byproducts during synthesis be identified and mitigated?

- Methodology :

- LC-MS/MS : Detect low-abundance byproducts (e.g., di-substituted triazoles from over-alkylation).

- Mechanistic studies : Probe reaction pathways using isotopic labeling (e.g., ¹³C-glucose to track cyclization intermediates) .

- In situ IR spectroscopy : Monitor reactive intermediates (e.g., nitrene formation in triazole synthesis) .

Q. What computational approaches predict the compound’s reactivity in novel chemical environments?

- Methodology :

- Reactivity descriptors : Calculate Fukui indices (via DFT) to identify nucleophilic/electrophilic sites on the triazole and nicotinate rings.

- Solvent modeling : COSMO-RS simulations assess solvation effects on reaction rates (e.g., polar aprotic solvents stabilize transition states in SNAr reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.